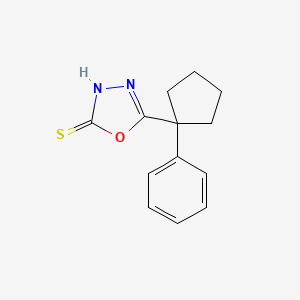

5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol" belongs to the class of 1,3,4-oxadiazole compounds, which are known for their diverse pharmacological activities. The oxadiazole nucleus, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, is a crucial structural motif in medicinal chemistry due to its biological significance and chemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the conversion of appropriate benzoic acids into their corresponding esters, followed by the formation of hydrazides. These hydrazides are then converted into 1,3,4-oxadiazole derivatives through cyclization reactions. The synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, IR, UV-Vis, and mass spectral data (R., Kumar, Kumar, & L., 2017).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol exhibit potent antimicrobial effects against common pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and various fungi. For instance, novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol analogs showed significant antimicrobial activity and relatively low cytotoxicity, suggesting potential for clinical or agricultural applications (Xie et al., 2017). Additionally, a spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol confirmed its efficacy against bacterial and fungal strains (R. et al., 2017).

Anticancer and Cytotoxic Activities

Compounds featuring the 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold have been explored for their anticancer properties. A study on bi- and tetranuclear gallium(III) complexes with heterocyclic thiolato ligands, including 5-phenyl-1,3,4-oxadiazole-2-thiol, revealed notable cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction (Gallego et al., 2011). Another research effort synthesized derivatives targeting the inhibition of tumor growth, showcasing the diversity of biological activities associated with these compounds (Gudipati et al., 2011).

Enzyme Inhibition

The 5-aryl-1,3,4-oxadiazole-2-thiols have been found to inhibit enzymes such as trans-cinnamate 4-hydroxylase (C4H), which is significant in the plant secondary metabolite biosynthesis. This suggests potential applications in agriculture and plant biochemistry, where enzyme modulation can lead to the development of new strategies for crop protection and enhancement (Yamada et al., 2004).

Material Science and Corrosion Inhibition

In the field of materials science, 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives have shown promise as corrosion inhibitors for metals in aggressive environments, indicating their potential in industrial applications to protect against corrosion (Ammal et al., 2018).

Direcciones Futuras

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of “5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol” and related compounds, as well as the development of more efficient and sustainable synthetic methods .

Propiedades

IUPAC Name |

5-(1-phenylcyclopentyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c17-12-15-14-11(16-12)13(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUURERUVIZSRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(1-Phenyl-cyclopentyl)-[1,3,4]oxadiazole-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)